
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C9H5F13O3. This compound is characterized by the presence of both difluoroethyl and perfluorohexyl groups, which contribute to its unique chemical properties. It is commonly used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2-difluoroethanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles such as amines or alcohols. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2,2-difluoroethanol and 1H,1H-perfluorohexanol.
Oxidation and Reduction: While the compound itself is relatively stable, the difluoroethyl and perfluorohexyl groups can undergo oxidation or reduction under specific conditions, leading to the formation of various fluorinated intermediates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It can serve as a probe for investigating enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, the compound is explored for its potential as a building block for designing new pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism by which 2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate exerts its effects depends on its specific application. In chemical reactions, the carbonate group acts as a leaving group, facilitating nucleophilic substitution and other transformations. The difluoroethyl and perfluorohexyl groups contribute to the compound’s stability and reactivity, influencing its interactions with other molecules.
In biological systems, the compound’s fluorinated groups can interact with proteins and enzymes, affecting their structure and function. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate can be compared with other similar compounds, such as:
2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate: This compound has additional hydrogen atoms in the perfluorohexyl group, which can affect its reactivity and properties.
2,2-Difluoroethyl 1H,1H-perfluoropentyl carbonate: This compound has a shorter perfluoroalkyl chain, which can influence its solubility and chemical behavior.
2,2-Difluoroethyl 1H,1H-perfluorooctyl carbonate: This compound has a longer perfluoroalkyl chain, which can enhance its hydrophobicity and stability.
The uniqueness of this compound lies in its specific combination of difluoroethyl and perfluorohexyl groups, which confer distinct chemical and physical properties that are valuable for various applications.
Propriétés
Formule moléculaire |
C9H5F13O3 |
|---|---|
Poids moléculaire |
408.11 g/mol |
Nom IUPAC |
2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C9H5F13O3/c10-3(11)1-24-4(23)25-2-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 |
Clé InChI |
MLZPLJFYSRLRLA-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


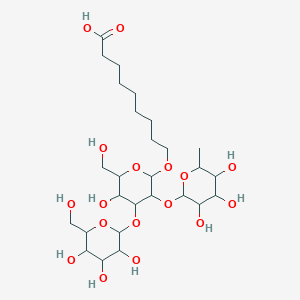

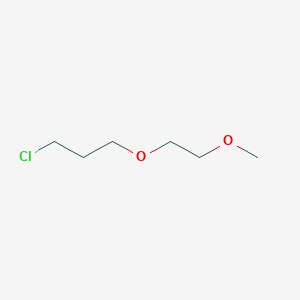
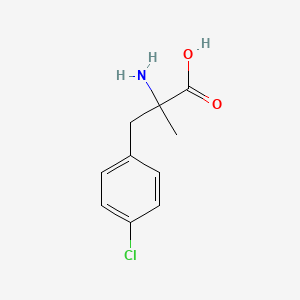
![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)
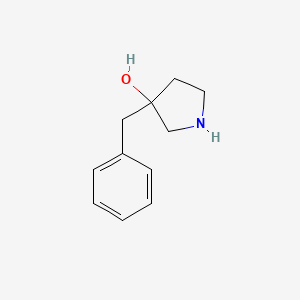


![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
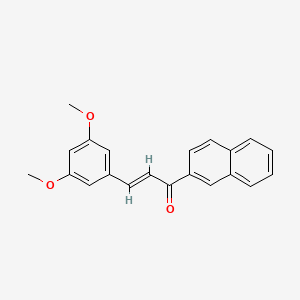
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)

![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)
